Cas no 463336-87-0 (2-Bromo-6-isopropoxypyridine)

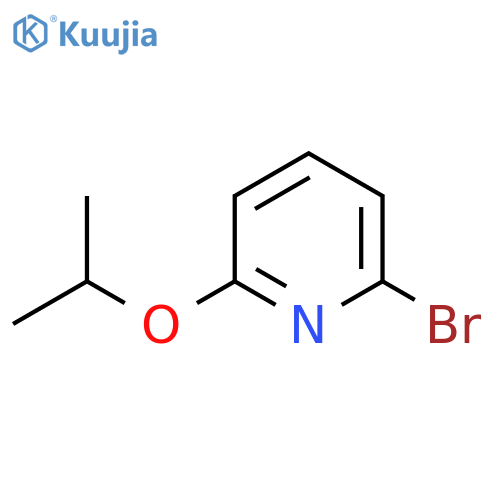

2-Bromo-6-isopropoxypyridine structure

商品名:2-Bromo-6-isopropoxypyridine

CAS番号:463336-87-0

MF:C8H10BrNO

メガワット:216.07510137558

MDL:MFCD09878949

CID:324765

PubChem ID:22180768

2-Bromo-6-isopropoxypyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-isopropoxypyridine

- 2-bromo-6-propan-2-yloxypyridine

- Pyridine, 2-bromo-6-(1-methylethoxy)-

- RBQOILDHZGNUQT-UHFFFAOYSA-N

- 2-bromanyl-6-propan-2-yloxy-pyridine

- DTXSID70623306

- 463336-87-0

- AKOS013276525

- BS-28583

- E72076

- A827031

- AB54102

- 2-bromo-6-isopropoxy-pyridine

- SCHEMBL7589

- 2-Bromo-6-[(propan-2-yl)oxy]pyridine

- A7221

- MFCD09878949

- J-508470

- CS-0191699

-

- MDL: MFCD09878949

- インチ: 1S/C8H10BrNO/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3

- InChIKey: RBQOILDHZGNUQT-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=N1)OC(C)C

計算された属性

- せいみつぶんしりょう: 214.99500

- どういたいしつりょう: 214.99458g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 22.1Ų

じっけんとくせい

- PSA: 22.12000

- LogP: 2.63130

2-Bromo-6-isopropoxypyridine セキュリティ情報

2-Bromo-6-isopropoxypyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Bromo-6-isopropoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM171814-10g |

2-Bromo-6-isopropoxypyridine |

463336-87-0 | 95% | 10g |

$339 | 2024-07-16 | |

| abcr | AB272824-5 g |

2-Bromo-6-isopropoxypyridine, 97%; . |

463336-87-0 | 97% | 5 g |

€373.50 | 2023-07-20 | |

| abcr | AB272824-25g |

2-Bromo-6-isopropoxypyridine, 97%; . |

463336-87-0 | 97% | 25g |

€1368.00 | 2025-02-16 | |

| Chemenu | CM171814-25g |

2-Bromo-6-isopropoxypyridine |

463336-87-0 | 95% | 25g |

$633 | 2024-07-16 | |

| Alichem | A029193220-10g |

2-Bromo-6-isopropoxypyridine |

463336-87-0 | 95% | 10g |

$408.45 | 2023-09-01 | |

| Fluorochem | 210965-1g |

2-Bromo-6-isopropoxypyridine |

463336-87-0 | 95% | 1g |

£100.00 | 2022-02-28 | |

| Fluorochem | 210965-5g |

2-Bromo-6-isopropoxypyridine |

463336-87-0 | 95% | 5g |

£376.00 | 2022-02-28 | |

| Fluorochem | 210965-25g |

2-Bromo-6-isopropoxypyridine |

463336-87-0 | 95% | 25g |

£1000.00 | 2022-02-28 | |

| 1PlusChem | 1P00DAUQ-250mg |

2-BROMO-6-ISOPROPOXYPYRIDINE |

463336-87-0 | 97% | 250mg |

$24.00 | 2024-05-01 | |

| Aaron | AR00DB32-5g |

2-Bromo-6-isopropoxypyridine |

463336-87-0 | 97% | 5g |

$264.00 | 2025-01-24 |

2-Bromo-6-isopropoxypyridine 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

463336-87-0 (2-Bromo-6-isopropoxypyridine) 関連製品

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:463336-87-0)2-Bromo-6-isopropoxypyridine

清らかである:99%

はかる:5g

価格 ($):196.0